![molecular formula C9H6N2O4 B12871198 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)
1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by a nitro group attached to the benzene ring fused with the oxazole ring, making it a significant molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitroaniline with acetic anhydride, followed by cyclization with a suitable dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted oxazole compounds.
科学研究应用
1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoxazole: Similar structure but without the ethanone group, affecting its chemical properties and reactivity.
Uniqueness: 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the nitro and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC 名称 |
1-(4-nitro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6N2O4/c1-5(12)9-10-8-6(11(13)14)3-2-4-7(8)15-9/h2-4H,1H3 |
InChI 键 |
LTYRXBZGRJWXGL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate](/img/structure/B12871131.png)
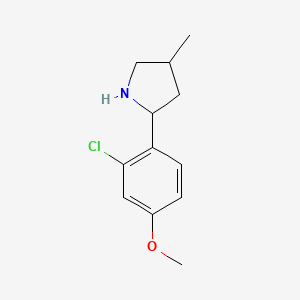
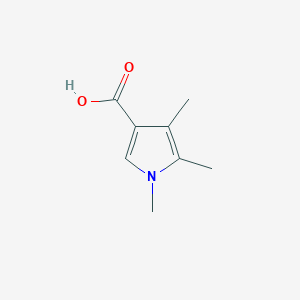
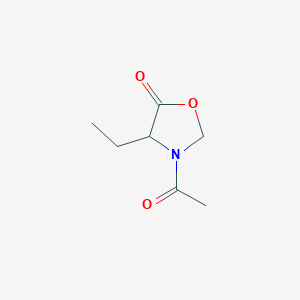
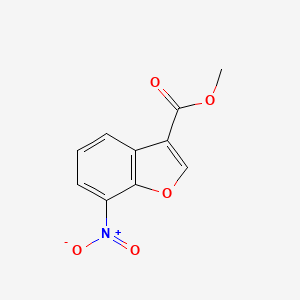
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
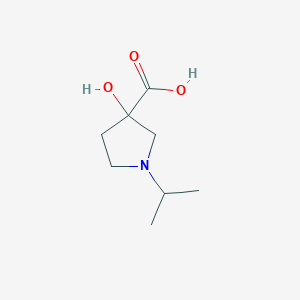
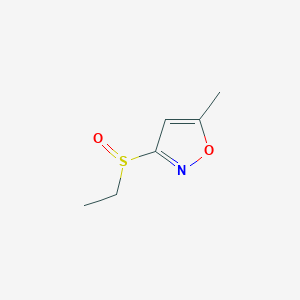

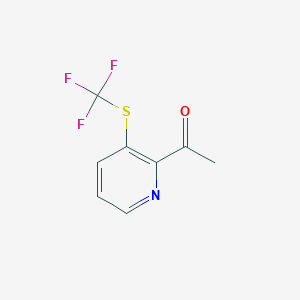
![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)

